3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
2-(3-benzyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-12(19)7-10-8-20-13-15-14-11(17(13)16-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBKZNWPMVKMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)CC3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Biochemical Analysis
Biochemical Properties
3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily due to the compound’s hydrogen bond accepting and donating characteristics, which allow it to form specific interactions with target receptors. Additionally, it has demonstrated potential as an anticancer agent by inhibiting enzymes like PARP-1 and EGFR, which are crucial in cancer cell proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. This compound influences cell signaling pathways by upregulating pro-apoptotic genes like P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic genes like Bcl2. Furthermore, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting cellular processes. For instance, its inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, promoting apoptosis. Additionally, molecular docking studies have shown that this compound fits well into the active sites of target enzymes, forming stable interactions that enhance its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown good stability under various conditions, maintaining its activity over extended periodsLong-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged apoptotic effects in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit enzymes like carbonic anhydrase and cholinesterase, affecting the levels of metabolites and altering metabolic processes. These interactions highlight the compound’s potential as a modulator of metabolic pathways in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments. These localizations are essential for its inhibitory effects on enzymes and its role in inducing apoptosis in cancer cells.
Biological Activity
Overview
3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound with significant biological activity. Its molecular formula is C13H12N4O2S, and it has a molecular weight of 288.33 g/mol. This compound has garnered attention due to its potential therapeutic applications in various fields, particularly in oncology and infectious diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase. This inhibition disrupts critical biochemical pathways involved in disease processes .
- Cellular Effects : Research indicates that this compound induces apoptosis in cancer cell lines like MCF-7 and MDA-MB-231. This suggests a potential role in cancer therapy through the induction of programmed cell death.
The compound's structural features enhance its solubility and reactivity:
- Hydrogen Bonding : The ability to act as both a hydrogen bond donor and acceptor allows for diverse interactions with biological targets, enhancing its pharmacological profile.
- Stability : In laboratory conditions, the compound has demonstrated stability over time while maintaining its biological activity.
Cytotoxic Activity
Research has evaluated the cytotoxic effects of this compound against various cancer cell lines:
- Study Results : In studies involving the MTT assay, significant cytotoxicity was observed against HeLa and MCF-7 cell lines. For instance, compounds derived from similar structures showed IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | MCF-7 | TBD | Anticancer |
| Derivative 3d | HeLa | 29 | Enhanced cytotoxicity |
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity:
- Mechanism : The structural characteristics allow it to interact with bacterial targets effectively. Studies have reported good inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
Case Studies
-
Cytotoxicity Against Breast Cancer Cells :
- A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells. The mechanism involved the disruption of mitochondrial function and activation of caspases.
- Antimicrobial Evaluation :
Scientific Research Applications
Anticancer Activity
Research indicates that 3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibits significant anticancer properties. Studies have shown its ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism involves binding to specific enzymes and disrupting cellular processes essential for cancer cell survival.
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activities against various pathogens. The presence of the carboxymethyl group enhances its interaction with microbial targets, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
The compound's structure allows it to modulate inflammatory pathways effectively. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This property suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
Research has documented the compound's ability to inhibit several key enzymes such as carbonic anhydrase and cholinesterase. These enzymes play critical roles in various physiological processes; thus, their inhibition can lead to significant therapeutic outcomes in conditions like glaucoma and Alzheimer's disease .
Biochemical Mechanisms
The biochemical interactions of this compound are multifaceted:
- Hydrogen Bonding : The compound acts as both a hydrogen bond donor and acceptor, facilitating specific interactions with target proteins.
- Cellular Localization : It has been observed to localize within the cytoplasm and nucleus of cells where it interacts with various enzymes and proteins involved in metabolic pathways.
- Transport Mechanisms : The compound's distribution within biological systems is mediated by interactions with transport proteins that facilitate its cellular uptake.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers compared to control groups.
Case Study 2: Antimicrobial Activity
A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria at low micromolar concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of triazolothiadiazines are highly dependent on substituents at positions 3, 6, and 5. Below is a detailed comparison with structurally and functionally related derivatives:
Table 1: Structural and Functional Comparison of Triazolothiadiazine Derivatives
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance anticancer activity by increasing electrophilicity. For example, 3-(4-chlorophenyl)-6-phenyl-7H-... showed superior cytotoxicity over non-halogenated analogs . Electron-Donating Groups (e.g., OCH₃, CH₃): Improve antimicrobial activity. 3-(2,3,4-Trimethoxyphenyl)-6-(4-methylthiophenyl)-7H-... exhibited potent tubulin inhibition due to methoxy-mediated hydrophobic interactions . Carboxymethyl Group: In 6-(carboxymethyl)-3-cyclopropyl-7H-..., this group increases aqueous solubility, making it suitable for intravenous formulations .
Synthetic Flexibility: The triazolothiadiazine core is synthesized via cyclocondensation of 4-amino-3-mercaptotriazoles with α-bromoketones or hydrazonoyl halides . Substituents at position 3 are typically introduced via benzylation or arylalkylation, while position 6 modifications use aryl/alkyl halides or carboxylic acid derivatives .
Pharmacokinetic Considerations :
- Lipophilic groups (e.g., benzyl, biphenyl) improve blood-brain barrier penetration but may reduce solubility. Hydrophilic groups (carboxymethyl, sulfonyl) balance this by enhancing bioavailability .
Table 2: Comparative Physicochemical Data
Q & A
Basic: What are the standard synthetic routes for 3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
The synthesis typically involves cyclocondensation reactions. For example, derivatives of triazolothiadiazine are synthesized by reacting 4-amino-3-mercapto-1,2,4-triazole precursors with carbonyl-containing compounds (e.g., aldehydes or propargyl aldehydes). A key step includes the formation of the thiadiazine ring via nucleophilic substitution or cyclization under acidic or basic conditions. For instance, Khramchikhini et al. used 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols and 3-phenyl-2-propynal to generate benzylidene derivatives . Carboxymethyl groups can be introduced via post-synthetic modifications, such as alkylation of the thiol group or reaction with bromoacetic acid derivatives .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR, IR) be resolved during characterization?
Discrepancies between calculated and observed spectroscopic data often arise from conformational flexibility or intermolecular interactions. For example, in IR spectra, deviations in NH or COOH stretching frequencies may indicate hydrogen bonding in the solid state. In NMR, splitting patterns of aromatic protons can reflect hindered rotation due to steric effects from the benzyl or carboxymethyl groups. X-ray crystallography (e.g., as shown for 6-(4-bromophenyl)-3-methyl derivatives) provides definitive structural validation by revealing bond angles, torsion angles, and packing interactions . Computational tools like DFT calculations can also predict spectral profiles and reconcile experimental anomalies .
Basic: What are the common biological targets evaluated for triazolothiadiazine derivatives?
These compounds are screened for anticancer, antimicrobial, and enzyme inhibitory activities. For example, derivatives with p-chlorophenyl substituents showed enhanced anticancer activity against NCI-60 cell lines (e.g., 45.44% mean growth inhibition for compound 113h) . Antibacterial studies against E. coli and S. aureus often use MIC assays, with carboxymethyl groups improving solubility and membrane penetration . Enzyme targets include PDE4 isoforms (IC₅₀ values in nM range) and alkaline phosphatases, where structural analogs demonstrated >50% inhibition of h-TNAP and h-IAP .
Advanced: How can SAR studies optimize the carboxymethyl group's role in enhancing bioactivity?
The carboxymethyl group influences both pharmacokinetics and target engagement. SAR analysis reveals:
- Hydrophilicity : Carboxymethyl improves aqueous solubility, critical for bioavailability. Salts (e.g., sodium or potassium) further enhance solubility, as seen in carboxylic acid derivatives .
- Binding interactions : The COO⁻ group can form hydrogen bonds with enzymatic active sites. For PDE4 inhibitors, substitution at the 6-position with electron-withdrawing groups (e.g., methoxy) synergizes with carboxymethyl to boost selectivity (e.g., compound 10 showed >100-fold selectivity for PDE4A over other isoforms) .
- Toxicity mitigation : Carboxymethylation reduces off-target effects by limiting nonspecific hydrophobic interactions .
Basic: What analytical techniques are essential for purity assessment?
- HPLC : To quantify impurities (<1% threshold for pharmacopeial standards).
- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
- Melting point : Sharp ranges (e.g., 165–167°C for compound 9b) indicate crystallinity and purity .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Advanced: How do computational methods aid in predicting PDE4 isoform selectivity?
Molecular docking studies (e.g., using AutoDock Vina) map interactions between triazolothiadiazines and PDE4 catalytic domains. Key findings include:
- Hydrophobic pockets : The benzyl group occupies a conserved pocket in PDE4A/B, while the carboxymethyl group stabilizes the complex via salt bridges with Arg334/336 .
- Selectivity drivers : Substituents like tetrahydrofuran-3-yloxy at the 6-position reduce PDE4D affinity by steric clashes with Leu774 .
- Free energy calculations : MM-GBSA scoring quantifies binding affinity differences between isoforms (ΔG ~ -8.5 kcal/mol for PDE4A vs. -6.2 kcal/mol for PDE4D) .
Basic: What are the storage and stability considerations for this compound?
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiadiazine ring.
- Humidity control : Carboxymethyl groups are hygroscopic; use desiccants (silica gel) under inert gas (N₂).
- Temperature : Stable at −20°C for long-term storage; avoid freeze-thaw cycles to prevent crystallization-induced degradation .
Advanced: How can metabolic stability be improved through structural modifications?
- Prodrug strategies : Esterification of the carboxymethyl group (e.g., ethyl ester) enhances permeability, with in vivo esterase activation .
- Halogenation : Introducing bromine or chlorine at the benzyl position reduces CYP450-mediated oxidation (e.g., 6-(4-bromophenyl) analogs showed 2-fold longer t₁/₂ in microsomal assays) .
- Heterocyclic fusion : Pyridine or pyrazole rings at the 3-position improve metabolic resistance by blocking reactive sites .
Basic: What in vitro assays are used to evaluate anticancer activity?
- MTT assay : Measures viability of cancer cell lines (e.g., MCF-7, MDA-MB-231) after 48–72 hr exposure .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining confirms programmed cell death (e.g., compound 113h induced 30% apoptosis in HCT-116 cells) .
- Cell cycle analysis : PI staining and FACS detect G1/S arrest, common for triazolothiadiazines targeting cyclin-dependent kinases .
Advanced: How does the compound’s crystallography inform polymorph screening?
Single-crystal X-ray data (e.g., monoclinic P symmetry, a = 4.0047 Å, b = 13.424 Å) reveal lattice parameters critical for polymorph prediction . Key considerations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
